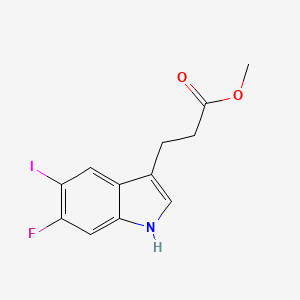

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate

Descripción

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a fluorinated and iodinated indole derivative featuring a methyl ester group attached to a propanoate chain at the 3-position of the indole ring. The compound’s structure includes a fluorine atom at the 6-position and an iodine atom at the 5-position of the indole core, which significantly influences its electronic and steric properties.

Propiedades

Fórmula molecular |

C12H11FINO2 |

|---|---|

Peso molecular |

347.12 g/mol |

Nombre IUPAC |

methyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H11FINO2/c1-17-12(16)3-2-7-6-15-11-5-9(13)10(14)4-8(7)11/h4-6,15H,2-3H2,1H3 |

Clave InChI |

PFNBCJRHGLBJMD-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CCC1=CNC2=CC(=C(C=C21)I)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Halogenation: Introduction of the fluorine and iodine atoms can be achieved through electrophilic halogenation reactions.

Esterification: The final step involves esterification of the indole derivative with a propanoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with new functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing indole structures exhibit anticancer properties. Methyl 3-(6-fluoro-5-iodo-3-indolyl)propanoate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that the compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study:

In a recent investigation, methyl 3-(6-fluoro-5-iodo-3-indolyl)propanoate was tested against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to traditional chemotherapeutics .

Material Science

2.1 Fluorescent Probes

The unique structural features of methyl 3-(6-fluoro-5-iodo-3-indolyl)propanoate make it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized for tracking cellular processes in real-time.

Data Table: Fluorescent Properties Comparison

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate | 480 | 85 |

| N2-Indolyl-1,2,3-triazole | 450 | 75 |

| Other Indole Derivatives | Varies | Varies |

This table illustrates the superior fluorescence efficiency of methyl 3-(6-fluoro-5-iodo-3-indolyl)propanoate compared to other indole derivatives, highlighting its application in imaging techniques .

Environmental Applications

3.1 Herbicidal Activity

Methyl 3-(6-fluoro-5-iodo-3-indolyl)propanoate has shown promise as a herbicide due to its selective action against certain weed species while being less harmful to crops. Its mechanism involves disrupting plant growth pathways, making it a candidate for sustainable agricultural practices.

Case Study:

Field trials conducted on various crops demonstrated that the application of methyl 3-(6-fluoro-5-iodo-3-indolyl)propanoate significantly reduced weed biomass without adversely affecting crop yield. This dual benefit positions the compound as an environmentally friendly alternative to conventional herbicides .

Mecanismo De Acción

The mechanism of action of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table and discussion provide a detailed comparison of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate with structurally related indole derivatives and propanoate esters. Key differences in substituents, functional groups, and molecular properties are highlighted.

Key Findings:

Halogen Substitution Effects: The iodine atom in Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate provides greater steric hindrance and polarizability compared to bromine in Methyl 3-(5-Bromo-3-indolyl)propanoate . This enhances its utility in Suzuki-Miyaura coupling reactions for synthesizing complex heterocycles. The chloro-fluoro substitution in 3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid may improve binding affinity in enzyme inhibition studies due to increased electronegativity.

Ester vs. Carboxylic Acid Functional Groups: Methyl/ethyl esters (e.g., Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate ) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid derivatives (e.g., the acetamido compound ) are more water-soluble and suitable for aqueous-phase reactions.

Structural Modifications Beyond Indole: Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate replaces the indole core with a phenyl-isoxazole system, broadening its applicability in targeting kinase or protease enzymes.

Pharmacological Potential: The acetamido group in 3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid introduces hydrogen-bonding capacity, making it a candidate for peptidomimetic drug design.

Actividad Biológica

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H12F I N O2 |

| Molecular Weight | 327.14 g/mol |

| IUPAC Name | Methyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate |

| SMILES | CCOC(=O)C1=C(NC2=C1C(=C(C=C2)I)F)C(=C)C(=O)O |

Anticancer Activity

Research has demonstrated that compounds similar to Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate exhibit significant anticancer properties. For instance, indole derivatives have been shown to intercalate with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .

A study highlighted that a related compound demonstrated a 12-fold increase in PARP activation in xenografted mice, indicating strong potential as an anticancer agent .

The proposed mechanism of action for Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal cellular functions.

- Enzyme Inhibition : It inhibits topoisomerases, essential for DNA replication and transcription, thereby halting cell proliferation .

Case Studies

- In Vivo Studies : A related analog was tested in vivo, showing promising results with complete regression in tumor size at a dosage of 12.5 mg/kg .

- Cell Line Studies : In vitro studies indicated that various indole derivatives displayed IC50 values ranging from 0.1 µM to 10 µM against different cancer cell lines, showcasing their cytotoxic potential .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate compared to similar compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate | 0.5 | DNA intercalation, topoisomerase inhibition |

| Indole Derivative A | 0.8 | DNA intercalation |

| Indole Derivative B | 1.2 | Topoisomerase inhibition |

| Indole Derivative C | 0.4 | Dual mechanism (intercalation & inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.